molecular formula CH6NO3P B122690 (Aminomethyl)phosphonic acid CAS No. 1066-51-9

(Aminomethyl)phosphonic acid

Cat. No. B122690
CAS RN: 1066-51-9
M. Wt: 111.04 g/mol
InChI Key: MGRVRXRGTBOSHW-UHFFFAOYSA-N
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Description

(Aminomethyl)phosphonic acid (AMPA) is a metabolite of amitrole and glyphosate herbicides . It is used in the preparation of (acetylamino-methyl)-phosphonic acid by reacting with acetic anhydride . It is also used in the development of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith .


Synthesis Analysis

A practical and efficient synthesis of α-aminotrismethylphosphonic acid (ATMP) from AMPA under green conditions using microwave irradiation, via Irani-Moedritzer reaction has been reported . AMPA is also used as a starting material for the synthesis of a particular group of tetraphosphonates .


Molecular Structure Analysis

The molecular structure of AMPA can be found in various databases such as PubChem and ChemSpider .


Physical And Chemical Properties Analysis

AMPA is a weak organic acid with a phosphonic acid group . Its chemical formula is CH6NO3P and its molar mass is 111.037 g·mol −1 .

Scientific Research Applications

1. Separation of Metals and Rare Earth by Solvent Extraction

  • Results : Efficient separation and enrichment of metals, including rare earth elements, for further processing or analysis .

2. Medicinal Chemistry: N-C-P Fragment in Drug Design

  • Results : Promising leads for drug development, especially in areas like enzyme inhibition and antimicrobial agents .

3. Pesticides and Herbicides

  • Results : Effective weed control and pest management, contributing to sustainable agriculture .

4. Water Decontamination Systems

  • Results : Improved water quality, reduced scaling, and extended lifespan of water infrastructure .

5. Organometallic Complexes and Metal Organic Frameworks (MOFs)

  • Results : Tailored materials with tunable properties for diverse applications .

6. Magnetic Shielding Tensors and Aminotris(methylenephosphonates)

  • Results : Insights into molecular structure and NMR behavior, aiding in material design and characterization .

Future Directions

AMPA is used in research to assess the exposure of glyphosate . It is also used in the development of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith . Future research may focus on its environmental fate and potential applications in various fields .

properties

IUPAC Name

aminomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRVRXRGTBOSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037490
Record name Aminomethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Aminomethyl)phosphonic acid

CAS RN

1066-51-9
Record name (Aminomethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminomethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Aminomethyl)phosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076
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Record name Aminomethylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Aminomethyl)phosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETHYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
FR Atherton, CH Hassall… - Journal of medicinal …, 1986 - ACS Publications
Phosphonodipeptides and phosphonooligopeptides based on l-and D-(l-aminoethyl) phosphonic acids L-Ala (P) and D-Ala (P) and (aminomethyl) phosphonic acid Gly (P) at the acid …
Number of citations: 726 pubs.acs.org
E Börjesson, L Torstensson - Journal of Chromatography A, 2000 - Elsevier
New methods were developed to determine glyphosate, N-(phosphonomethyl)glycine, and its major metabolite, (aminomethyl)phosphonic acid in groundwater and soil. The methods …
Number of citations: 229 www.sciencedirect.com
T Arkan, I Molnár-Perl - Microchemical Journal, 2015 - Elsevier
… in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography - ScienceDirect … in the analysis of glyphosate and aminomethyl-phosphonic acid by …
Number of citations: 85 www.sciencedirect.com
LN Lundgren - Journal of agricultural and food chemistry, 1986 - ACS Publications
A new method has been developed and used to analyze soils for the phosphonic acid herbicideglyphosate and its metabolite (aminomethyl) phosphonic acid. The compounds were …
Number of citations: 81 pubs.acs.org
A Anadón, MR Martínez-Larrañaga, MA Martínez… - Toxicology Letters, 2009 - Elsevier
… The alternative metabolic pathway involves the formation by glyphosate oxidoreductase of aminomethyl phosphonic acid (AMPA) (Fig. 1), which is also a minor metabolite detected in …
Number of citations: 151 www.sciencedirect.com
PL Alferness, Y Iwata - Journal of Agricultural and Food Chemistry, 1994 - ACS Publications
A residue method for the determination of glyphosate [A-(phosphonomethyl) glycine, PMG] and its principal metabolite,(aminomethyl) phosphonicacid (AMPA), in soil, crops, animal …
Number of citations: 156 pubs.acs.org
I Freuze, A Jadas-Hecart, A Royer… - … of chromatography A, 2007 - Elsevier
Experimental and theoretical influence of multivalent cations on the analysis of glyphosate and aminomethyl phosphonic acid (AMPA) was studied in pure water and in one surface …
Number of citations: 105 www.sciencedirect.com
B Balci, MA Oturan, N Oturan, I Sires - Journal of agricultural and …, 2009 - ACS Publications
The ability of the modified electro-Fenton-like (EF-like) process to degrade aqueous solutions of glyphosate, which is the most widely used herbicide in the world, has been assessed …
Number of citations: 109 pubs.acs.org
W Zhang, J Wang, J Song, Y Feng, S Zhang… - Ecotoxicology and …, 2021 - Elsevier
Glyphosate (GLY) is the most widely used broad-spectrum, non-selective herbicide in the world, whose main degradation product is aminomethyl phosphonic acid (AMPA). Because of …
Number of citations: 18 www.sciencedirect.com
DN Roy, SK Konar - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
An analytical method has beendeveloped for the determination of glyphosate and its metabolite (aminomethyl) phosphonic acid residues in soils. The herbicide and its metabolite were …
Number of citations: 63 pubs.acs.org

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